
trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRANS-METHYL 1-BENZYL-4-(BOC-AMINO)PIPERIDINE-3-CARBOXYLATE is a synthetic organic compound with the molecular formula C19H28N2O4 and a molecular weight of 348.44 g/mol . It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TRANS-METHYL 1-BENZYL-4-(BOC-AMINO)PIPERIDINE-3-CARBOXYLATE typically involves the following steps:
Protection of the amine group: The piperidine ring is first protected with a tert-butoxycarbonyl (BOC) group to prevent unwanted reactions.
Formation of the carboxylate ester: The protected piperidine is then reacted with methyl chloroformate to form the methyl ester.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction using benzyl chloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
TRANS-METHYL 1-BENZYL-4-(BOC-AMINO)PIPERIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
TRANS-METHYL 1-BENZYL-4-(BOC-AMINO)PIPERIDINE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of TRANS-METHYL 1-BENZYL-4-(BOC-AMINO)PIPERIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-piperidone: Used as a precursor in the synthesis of synthetic drugs and selective ligands.
4-Amino-1-Boc-piperidine: Employed in the synthesis of piperidine-substituted triazine derivatives and HIV-1 non-nucleoside reverse transcriptase inhibitors.
Methyl 1-Boc-azetidine-3-carboxylate: Used as a building block in the synthesis of azaspiro[3.4]octanes.
Uniqueness
TRANS-METHYL 1-BENZYL-4-(BOC-AMINO)PIPERIDINE-3-CARBOXYLATE is unique due to its specific combination of functional groups, which provide distinct reactivity and versatility in synthetic applications. Its ability to undergo various chemical reactions and its use in diverse research fields make it a valuable compound in both academic and industrial settings .
Q & A
Basic Questions
Q. What are the key considerations for synthesizing trans-Methyl 1-benzyl-4-((tert-butoxycarbonyl)amino)piperidine-3-carboxylate in a laboratory setting?
Synthesis typically involves multi-step reactions with precise control of reaction parameters. Key steps include:
- Temperature and pH control : Reactions often require temperatures between 0–25°C and neutral to slightly acidic pH to avoid premature hydrolysis of the tert-butoxycarbonyl (Boc) group .
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide, acetonitrile) enhance reaction efficiency by stabilizing intermediates .
- Purification : Column chromatography or recrystallization is critical to isolate the product from byproducts (e.g., unreacted benzyl halides or Boc-deprotected intermediates) .
Q. What safety precautions are recommended when handling this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, respiratory masks, and eye protection to prevent dermal/ocular exposure or inhalation of fine particulates .
- Emergency measures : Immediate flushing with water for skin/eye contact and consultation with a physician are advised. Ensure access to eyewash stations and emergency showers .
Q. What are the solubility and stability profiles under various experimental conditions?
- Solubility : The compound is sparingly soluble in water but dissolves readily in organic solvents (e.g., dichloromethane, ethyl acetate) due to its hydrophobic tert-butyl and benzyl groups .
- Stability : The Boc group is stable under basic conditions but hydrolyzes in strong acids (e.g., HCl in dioxane). Store at –20°C in inert atmospheres to prevent degradation .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound during synthesis?
- Catalyst optimization : Use palladium catalysts (e.g., Pd/C) for hydrogenolysis steps to minimize side reactions during benzyl group removal .
- Solvent effects : Solvents with high dielectric constants (e.g., DMF) improve reaction homogeneity, while chelating agents (e.g., EDTA) reduce metal-catalyzed degradation .
- Kinetic monitoring : Use thin-layer chromatography (TLC) or inline IR spectroscopy to track reaction progress and terminate reactions at optimal conversion points .
Q. How does the presence of the tert-butoxycarbonyl group influence the compound’s reactivity in subsequent modifications?
- Protection/deprotection strategies : The Boc group shields the amine during alkylation or acylation steps. Controlled deprotection with trifluoroacetic acid (TFA) allows selective functionalization of the piperidine ring .
- Steric effects : The bulky tert-butyl group may hinder nucleophilic attacks at the 4-position, necessitating elevated temperatures for reactions like Suzuki couplings .
Q. What analytical techniques are suitable for characterizing purity and structural integrity?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) identifies impurities <0.1% .
- Spectroscopy : 1H/13C NMR confirms stereochemistry (e.g., trans configuration via coupling constants), while high-resolution mass spectrometry (HRMS) validates molecular weight .
Q. How to design experiments to study the compound’s stability under acidic or basic hydrolysis?
- Accelerated stability testing : Incubate the compound in buffered solutions (pH 1–12) at 40°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS .
- Kinetic modeling : Calculate half-life (t1/2) under varying conditions to predict shelf-life and optimize storage protocols .
Q. What strategies mitigate discrepancies in biological activity data when comparing structural analogs?
- Structure-activity relationship (SAR) studies : Compare analogs with systematic substitutions (e.g., replacing benzyl with pyridinyl groups) to isolate functional group contributions .
- Computational modeling : Use molecular docking to predict binding affinities to biological targets (e.g., enzymes or receptors) and validate with in vitro assays .
Q. What are the implications of stereochemistry on the compound’s biological activity and synthetic routes?
- Stereoselective synthesis : Chiral catalysts (e.g., Evans’ oxazaborolidines) or enzymatic resolution ensure enantiomeric purity, critical for receptor binding .
- Biological relevance : The trans configuration aligns the benzyl and carboxylate groups in a spatial arrangement that enhances interactions with hydrophobic enzyme pockets .
Properties
IUPAC Name |
methyl 1-benzyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N2O4/c1-19(2,3)25-18(23)20-16-10-11-21(13-15(16)17(22)24-4)12-14-8-6-5-7-9-14/h5-9,15-16H,10-13H2,1-4H3,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWAWCLGGIVDBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(CC1C(=O)OC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.